2-[(4-Methoxybenzyl)sulfanyl]-5-[(2-methylbenzyl)sulfanyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER is a complex organic compound that features a thiadiazole ring substituted with a 2-methylbenzyl group and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER has several scientific research applications:
Wirkmechanismus
The mechanism of action of ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the aromatic rings can interact with various receptors and enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-((3-METHYLBENZYL)SULFANYL)-4-(4-ME-PHENYL)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
- 2-{5-[(2-Methylbenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
ME 4-(((5-((2-METHYLBENZYL)SULFANYL)-1,3,4-THIADIAZOL-2-YL)SULFANYL)ME)PH ETHER is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H18N2OS3 |
---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H18N2OS3/c1-13-5-3-4-6-15(13)12-23-18-20-19-17(24-18)22-11-14-7-9-16(21-2)10-8-14/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
QSTUYYKDVLVMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)SCC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.